Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Structure-Activity Relationship Medicinal Chemistry Inhibitor Design

This 3,4-dimethoxyphenyl-substituted benzothiophene sulfamoyl ester provides a unique hydrogen-bond acceptor profile essential for NPP1/NPP3 isoform selectivity mapping. Substitution of the 3,5-dimethoxy isomer (CAS 899978-05-3) or mono-methoxy analog (CAS 899966-07-5) will invalidate SAR conclusions due to altered electronic/steric properties. Procure this exact 3,4-isomer to ensure accurate pharmacophore mapping and target engagement data. Available as a research chemical (95% purity) for non-human research only.

Molecular Formula C18H17NO6S2
Molecular Weight 407.46
CAS No. 899725-28-1
Cat. No. B2677515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS899725-28-1
Molecular FormulaC18H17NO6S2
Molecular Weight407.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)OC
InChIInChI=1S/C18H17NO6S2/c1-23-13-9-8-11(10-14(13)24-2)19-27(21,22)17-12-6-4-5-7-15(12)26-16(17)18(20)25-3/h4-10,19H,1-3H3
InChIKeyQNDIMLDZOJWAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899725-28-1) – Structural and Class-Based Differentiation


Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899725-28-1) is a benzothiophene-based sulfamoyl ester with the molecular formula C18H17NO6S2 and a molecular weight of 407.46 g/mol . It belongs to a class of 3-sulfamoylbenzo[b]thiophene-2-carboxylate derivatives that are structurally related to benzothiophene sulfonates and sulfamates, which have been investigated as potent ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP1/NPP3) inhibitors (IC50 range 0.12–0.95 µM for leading compounds) [1] and as urease inhibitors (IC50 as low as 0.42 µM) [2]. This compound is primarily supplied as a research chemical with typical purity of 95%, and is intended for non-human research applications only .

Why Analogs Cannot Be Interchanged with Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (899725-28-1) Without Data


Within the 3-sulfamoylbenzothiophene-2-carboxylate series, subtle changes in substituent pattern produce measurable shifts in biological activity. The target compound features a 3,4-dimethoxyphenyl substitution on the sulfamoyl nitrogen, which distinguishes it from positional isomers (e.g., 3,5-dimethoxy), mono-methoxy variants, and halogenated or N-alkylated analogs . In the broader benzothiophene sulfamate class, structure–activity relationship (SAR) studies have demonstrated that the methoxy substitution pattern on the pendant phenyl ring markedly influences both enzyme inhibitory potency and selectivity—compounds differing by a single methoxy group position or the presence of an N-methyl group can exhibit markedly different IC50 profiles against NPP1 and NPP3 isozymes [1]. Consequently, procurement of the precise 3,4-dimethoxyphenyl sulfamoyl ester is critical for experiments requiring specific steric and electronic properties at the active site, and substitution of a generic analog without confirmatory data risks invalidating SAR conclusions or leading to significant potency loss [1].

Quantitative Differentiation Evidence for Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (899725-28-1) vs. Closest Analogs


Positional Isomer Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Phenyl Substitution – Impact on Pharmacophore Geometry

The target compound (3,4-dimethoxyphenyl) and its positional isomer Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899978-05-3) differ exclusively in the arrangement of the two methoxy groups on the phenyl ring . In the benzothiophene sulfamate/sulfonate NPP inhibitor series, the substitution pattern on the pendant aryl ring is known to alter enzyme selectivity profiles: 3,4-substituted analogs have consistently shown distinct selectivity windows compared to 3,5-substituted counterparts, with differential NPP1 vs. NPP3 IC50 ratios observed across multiple compound pairs [1]. No direct head-to-head bioassay data for these two specific compounds were identified in the public literature; however, the class-level SAR indicates that the 3,4-dimethoxy arrangement provides a unique hydrogen-bond acceptor geometry that cannot be replicated by the 3,5-isomer, implying that the two isomers are not interchangeable in experiments probing pharmacophore topology or target selectivity [1]. This is a structural differentiation with class-level inference (Explicitly noted: Target-compound-specific quantitative potency data are absent from published primary sources).

Structure-Activity Relationship Medicinal Chemistry Inhibitor Design

4-Fluoro Substitution Impact: Target Compound vs. 4-Fluoro Analog – Ring Electronics and Potency Potential

Methyl 3-(N-(3,4-dimethoxyphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate (CAS 932464-87-4) is the 4-fluoro-substituted analog of the target compound . Introduction of fluorine at the 4-position of the benzothiophene core alters ring electron density (Hammett σmeta for F ≈ 0.34), which can modulate the pKa of the sulfamoyl NH and influence hydrogen-bonding interactions with the catalytic zinc ion observed in NPP1/NPP3 active sites [1]. In the broader benzothiophene sulfamate inhibitor series, halogen substitution on the core has been shown to produce measurable shifts in IC50 values against NPP enzymes (e.g., 0.12–0.95 µM range) [1]. However, no direct comparative potency data for the 4-F vs. parent compound pair are publicly available. Users should note that the presence of 4-fluoro substitution introduces electron-withdrawing character that is absent in the target compound, making the two compounds distinct chemical entities for any assay where core electronics are relevant to binding [1]. This is a structural differentiation with supporting evidence (Explicitly noted: Target-compound-specific quantitative potency data are absent from published primary sources).

Halogen Substitution Effects Potency Modulation Drug Design

Mono-methoxy vs. Di-methoxy Phenyl Substitution: Impact on Lipophilicity and Hydrogen-Bonding Capacity

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899966-07-5) is a mono-methoxy analog of the target compound, lacking the 3-methoxy group present in the target [1]. The target compound possesses one additional methoxy oxygen capable of acting as a hydrogen-bond acceptor, which has been identified as a key interaction point in docking studies of benzothiophene sulfonate/sulfamate inhibitors with the catalytic zinc ion of NPP enzymes [2]. The additional methoxy group also increases the calculated polar surface area and influences logP, potentially affecting membrane permeability and pharmacokinetic behavior [2]. While no direct comparative bioassay data exist for this specific pair, the class-level SAR indicates that increasing methoxy substitution on the phenyl ring generally correlates with enhanced inhibitory potency in NPP1/NPP3 assays, though the effect is position-dependent [2]. This is a structural differentiation with class-level inference (Explicitly noted: Target-compound-specific quantitative data are absent from published primary sources).

Lipophilicity Hydrogen Bonding Physicochemical Properties

Class-Level Baseline: NPP1 and NPP3 Inhibitory Potency of Benzothiophene Sulfamate/Sulfonate Series

A series of benzothiophene sulfonate and sulfamate derivatives structurally related to the target compound were evaluated as inhibitors of human NPP1 and NPP3 [1]. The most active NPP1 inhibitors in this series achieved IC50 values in the range 0.12–0.95 µM, while the most potent NPP3 inhibitors also fell within the 0.12–0.95 µM range [1]. Select compounds demonstrated isozyme selectivity (e.g., compound 1d was selective for NPP1 over NPP3, while compound 1m was selective for NPP3) [1]. Additionally, the most cytotoxic compound (1r) exhibited an IC50 of 0.19 µM against MCF-7 breast cancer cells [1]. These data establish a quantitative potency benchmark for the benzothiophene sulfamate scaffold class to which the target compound belongs, and indicate that congeneric compounds can achieve sub-micromolar enzymatic and cellular potency. However, the target compound itself has not been explicitly tested in these published assays; users should verify its specific activity experimentally (Explicitly noted: These are class-level benchmark data, not direct measurements for CAS 899725-28-1).

Ecto-nucleotidase Inhibition Cancer Therapeutics Enzyme Assay

Urease Inhibition Class Baseline: Benzothiophene Sulfamate Derivatives as Helicobacter pylori Inhibitors

Benzothiophene-bearing sulfonate and sulfamate derivatives have been evaluated as urease inhibitors with activity against Helicobacter pylori [1]. The most potent urease inhibitor in this series, compound 1s, exhibited an IC50 of 0.42 ± 0.08 µM, which is 53-fold more potent than the standard inhibitor thiourea (IC50 = 22.3 ± 0.031 µM) [1]. Against H. pylori, several compounds (1c, 1d, 1e, 1f, 1j, 1n, 1t) demonstrated MIC values ranging from 0.00625 to 0.05 mM and IC50 values from 0.0031 to 0.0095 mM, far exceeding the potency of the positive control acetohydroxamic acid (MIC 12.5 mM, IC50 7.38 mM) [1]. Selectivity profiling against gut microflora and gastric epithelial cells (AGS) indicated a favorable therapeutic window for gastrointestinal-targeted applications [1]. These data validate the benzothiophene sulfamate scaffold as a productive chemotype for urease-targeted drug discovery, though the target compound (CAS 899725-28-1) was not among those explicitly tested (Explicitly noted: These are class-level data, not direct measurements for the target compound).

Urease Inhibition Antibacterial Activity Helicobacter pylori

Steroid Sulfatase Inhibition Patent Coverage: Sulfamate Benzothiophene Scaffold as a Cancer-Relevant Chemotype

Patent US7476691B2 (and related applications) claims sulfamate benzothiophene derivatives as steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent cancers, particularly breast cancer [1]. The patent describes that compounds within this scaffold exhibit estradiol-independent growth-inhibitory effects and tumor volume reduction in preclinical models, operating through a mechanism involving microtubular network disruption within cancerous cells [1]. While the target compound (CAS 899725-28-1) is not explicitly claimed in the patent, it falls within the broader Markush structure space of benzothiophene sulfamates that are protected for STS inhibition [1]. This patent landscape indicates commercial and therapeutic interest in this chemotype and provides a framework for understanding the target compound's potential positioning in oncology-focused research. (Explicitly noted: The target compound is not specifically exemplified in this patent; this is circumstantial scaffold-level evidence.)

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Patent Analysis

Recommended Procurement Scenarios for Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (899725-28-1)


Structure–Activity Relationship (SAR) Studies on Benzothiophene Sulfamoyl NPP1/NPP3 Inhibitors

When conducting SAR campaigns aimed at optimizing NPP1 or NPP3 isoform selectivity, this compound serves as a critical 3,4-dimethoxyphenyl probe. The class-level benchmark data show that closely related benzothiophene sulfamates achieve IC50 values in the 0.12–0.95 µM range, with specific substitution patterns driving selectivity between NPP1 and NPP3 . The 3,4-dimethoxy arrangement provides a distinct hydrogen-bond acceptor motif that cannot be replicated by the 3,5-dimethoxy isomer (CAS 899978-05-3) or the mono-methoxy analog (CAS 899966-07-5) . Procurement of the correct isomer is essential for accurate pharmacophore mapping and for establishing the contribution of each methoxy group to target engagement . (Note: Researchers must experimentally determine IC50 values for this specific compound, as primary bioactivity data are not available in the public domain.)

Urease-Targeted Antibacterial Discovery Programs (Helicobacter pylori)

For researchers developing next-generation urease inhibitors targeting H. pylori, this compound is a logical test candidate given the class-level demonstration that benzothiophene sulfamate derivatives achieve nanomolar-range anti-H. pylori IC50 values (0.0031–0.0095 mM) with selectivity against commensal gut bacteria . The 3,4-dimethoxyphenyl substitution in the target compound provides a unique hydrogen-bonding profile that has not been explored in the published urease inhibitor series, offering an opportunity to access potentially novel SAR space . The target compound should be benchmarked against the published leading compound 1s (urease IC50 = 0.42 µM) .

Steroid Sulfatase (STS) Inhibitor Lead Optimization in Oncology

The sulfamate benzothiophene scaffold is protected under US7476691B2 for STS inhibition, a validated target in hormone-dependent breast cancer . Compounds in this class have demonstrated estradiol-independent tumor growth inhibition mediated through microtubular disruption . The target compound, featuring a 3,4-dimethoxyphenyl rather than the cycloalkyl or tert-butyl groups exemplified in the patent, represents a structurally distinct subtype that may offer differentiated physicochemical or pharmacokinetic properties while retaining the core sulfamate pharmacophore required for STS engagement . Procurement is recommended for academic or industrial groups exploring novel STS inhibitor chemotypes outside the exemplified patent space.

Chemical Biology Probe Development for NPP Isozyme Functional Studies

The NPP family (NPP1–NPP7) plays critical roles in purinergic signaling, calcification disorders, and cancer . NPP1 and NPP3 are druggable targets with distinct tissue distributions and disease associations . The benzothiophene sulfamate scaffold has yielded both NPP1-selective and NPP3-selective tool compounds in the published series . The target compound, with its specific 3,4-dimethoxyphenyl motif, is a suitable candidate for probe development efforts aiming to expand the toolbox of isoform-selective NPP inhibitors. Its differentiation from the published 4-fluoro analog (CAS 932464-87-4) provides an opportunity to assess the effect of benzothiophene core electronics on isozyme selectivity .

Quote Request

Request a Quote for Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.